molecular formula C9H2ClF6N B1322573 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile CAS No. 62584-30-9

4-Chloro-3,5-bis(trifluoromethyl)benzonitrile

Cat. No.: B1322573
CAS No.: 62584-30-9
M. Wt: 273.56 g/mol
InChI Key: TUWQECDDVRORJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3,5-bis(trifluoromethyl)benzonitrile: is an organic compound with the molecular formula C₉H₂ClF₆N and a molecular weight of 273.56 g/mol . It is characterized by the presence of a chloro group and two trifluoromethyl groups attached to a benzonitrile core. This compound is known for its high purity and is used in various chemical applications .

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of imidazolin-2-ones, which are designed and synthesized as highly potent, orally active and muscle selective androgen receptor modulators (sarms) . Therefore, it can be inferred that the androgen receptors could be a potential target.

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability when administered orally.

Action Environment

It’s known that the compound should be stored in a hygroscopic, -20°c freezer, under an inert atmosphere , suggesting that temperature and humidity may affect its stability.

Biochemical Analysis

Biochemical Properties

4-Chloro-3,5-bis(trifluoromethyl)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to alterations in the metabolism of other compounds. The nature of these interactions is primarily inhibitory, affecting the enzyme’s ability to catalyze reactions efficiently .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress in certain cell types, leading to changes in gene expression related to stress response. Additionally, it can disrupt normal cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can bind to the active site of cytochrome P450 enzymes, preventing them from metabolizing substrates effectively. This binding interaction is crucial for its inhibitory effects. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound has been associated with persistent changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic or adverse effects. Threshold effects have been observed, where a certain dosage level results in noticeable changes in cellular and physiological processes. High doses of this compound can cause toxicity, including liver damage and oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting these enzymes, leading to altered metabolic pathways. This interaction can result in the accumulation of certain metabolites and depletion of others, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its accumulation and activity. The distribution of this compound within tissues can also affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound within the cell can determine its specific effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile typically involves the introduction of trifluoromethyl groups into the aromatic ring. Common methods include:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison: 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical properties compared to similar compounds with only one trifluoromethyl group. This makes it more effective in various applications, including pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-chloro-3,5-bis(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2ClF6N/c10-7-5(8(11,12)13)1-4(3-17)2-6(7)9(14,15)16/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWQECDDVRORJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627054
Record name 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62584-30-9
Record name 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(trifluoromethyl)-4-chlorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.